![molecular formula C15H26F2N2O2 B13024701 tert-Butyl 3,3-difluoro-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B13024701.png)
tert-Butyl 3,3-difluoro-[1,4'-bipiperidine]-1'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3,3-difluoro-[1,4’-bipiperidine]-1’-carboxylate is a chemical compound with the molecular formula C14H24F2N2O2 It is a derivative of bipiperidine, a bicyclic structure consisting of two piperidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3,3-difluoro-[1,4’-bipiperidine]-1’-carboxylate typically involves the following steps:
Formation of the Bipiperidine Core: The bipiperidine core can be synthesized through a series of cyclization reactions starting from appropriate precursors.
Introduction of Difluoro Substitution: The difluoro groups are introduced using fluorinating agents under controlled conditions.
tert-Butyl Protection: The tert-butyl group is introduced through a protection reaction, often using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of tert-Butyl 3,3-difluoro-[1,4’-bipiperidine]-1’-carboxylate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3,3-difluoro-[1,4’-bipiperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The difluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted bipiperidine derivatives.
Scientific Research Applications
tert-Butyl 3,3-difluoro-[1,4’-bipiperidine]-1’-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3,3-difluoro-[1,4’-bipiperidine]-1’-carboxylate involves its interaction with specific molecular targets. The difluoro groups and the tert-butyl moiety can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3,3-difluoro-1-methylpiperidin-4-ylcarbamate
- tert-Butyl (3,3-difluoropiperidin-4-yl)carbamate
- tert-Butyl (3,3-difluoro-1-(2-methoxyethyl)piperidin-4-yl)carbamate
Uniqueness
tert-Butyl 3,3-difluoro-[1,4’-bipiperidine]-1’-carboxylate is unique due to its bipiperidine core structure, which provides a rigid and stable framework. The difluoro substitution enhances its chemical stability and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H26F2N2O2 |
|---|---|
Molecular Weight |
304.38 g/mol |
IUPAC Name |
tert-butyl 4-(3,3-difluoropiperidin-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H26F2N2O2/c1-14(2,3)21-13(20)18-9-5-12(6-10-18)19-8-4-7-15(16,17)11-19/h12H,4-11H2,1-3H3 |
InChI Key |
GMADLJSGNUJUCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CCCC(C2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


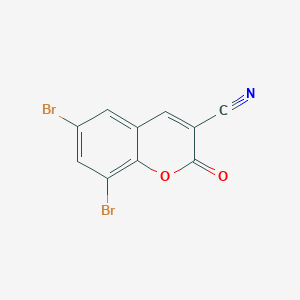
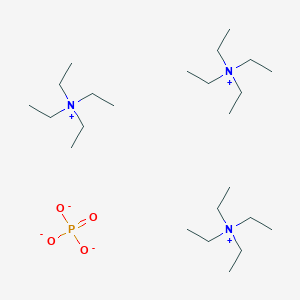
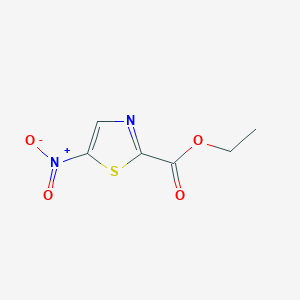
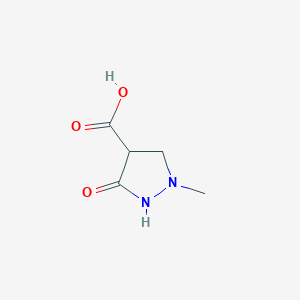

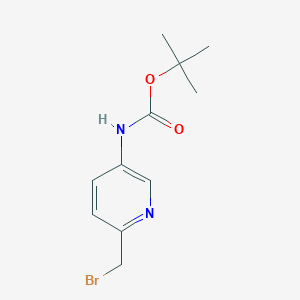
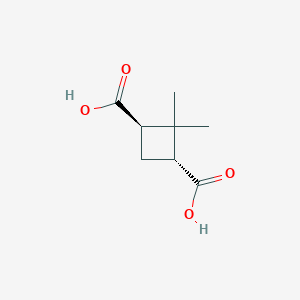
![4-Chloro-2-isopropylpyrido[3,4-d]pyrimidine](/img/structure/B13024661.png)


![Furo[3,2-b]pyridin-3-amine](/img/structure/B13024669.png)
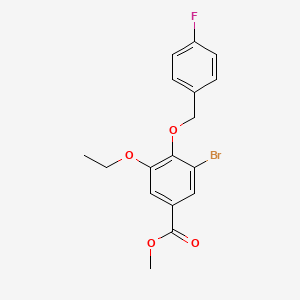

![7-Chloropyrazolo[1,5-a]pyrimidine-2-carbonitrile](/img/structure/B13024678.png)
